An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Potential Modulator of the Kynurenine Pathway
An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Potential Modulator of the Kynurenine Pathway
Introduction: Beyond the Structure
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative that emerges from a class of compounds with significant therapeutic interest. While its fundamental chemical properties are crucial for any application, its true significance is revealed when viewed through the lens of medicinal chemistry and neurobiology. The quinoline-3-carboxylic acid scaffold is a privileged structure, known to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the compelling scientific context of this molecule as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme implicated in a range of neurodegenerative and inflammatory diseases.
This document is structured to provide not just data, but a causal narrative. We will explore its chemical identity, delve into a robust synthesis strategy, and contextualize its application, offering researchers and drug development professionals a foundational understanding of this promising molecule.
Core Chemical & Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. While extensive experimental data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not widely published, we can consolidate known information and high-quality predicted data to build a reliable profile.
The molecule exists as a tautomer, predominantly in the 4-oxo-1,4-dihydroquinoline form, which is a critical feature for its biological interactions.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |
| CAS Number | 860205-92-1; 82121-06-0 | [1] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1] |
| Molecular Weight | 268.06 g/mol | [1] |
| Appearance | White to off-white solid |
Physicochemical Data
The solubility and acidity (pKa) are paramount for designing assays and formulation strategies. The compound is sparingly soluble in water. For research purposes, solubility is typically achieved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
| Parameter | Value | Notes | Source |
| Melting Point | Not reported | --- | |
| pKa | 3.83 ± 0.40 | Predicted value. The acidity is attributed to the carboxylic acid proton. | |
| XLogP3 | 2.5 | Predicted value, indicating moderate lipophilicity. | |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Computed value. |
The Scientific Imperative: Targeting the Kynurenine Pathway
The primary driver for interest in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is its potential as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a pivotal enzyme in the kynurenine pathway, the main route for tryptophan metabolism.[1]
This pathway produces several neuroactive metabolites. KMO catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN). An alternative branch of the pathway converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.
In neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's disease, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic QUIN and a deficit of neuroprotective KYNA. By inhibiting KMO, the pathway can be shifted away from the production of 3-HK and QUIN, and towards the synthesis of KYNA.[1] This makes KMO a highly attractive therapeutic target for neuroprotection.
Caption: The Kynurenine Pathway and the strategic role of KMO inhibition.
The structure-activity relationship (SAR) studies of quinoline carboxylic acids have identified key features for enzyme inhibition. Notably, the carboxylic acid at the C4 position is often critical for binding to the active site of target enzymes.
Synthesis and Characterization
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not commonly detailed in specific research articles but can be reliably achieved through a well-established synthetic route: the Gould-Jacobs reaction followed by ester hydrolysis.
Synthetic Workflow
The process involves two main stages:
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Stage 1: Gould-Jacobs Reaction. Condensation and cyclization of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
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Stage 2: Hydrolysis. Conversion of the ethyl ester to the final carboxylic acid product.
Caption: Two-stage synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methodologies.
Stage 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
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Condensation: Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.
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Cyclization: Add the resulting enamine intermediate to a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approx. 250 °C) for 20-30 minutes.
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Workup: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the Dowtherm A.
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Purification: The crude ethyl ester can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Stage 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
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Reaction Setup: Suspend the purified ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a mineral acid like hydrochloric acid (1-2 M).
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Hydrolysis: Heat the mixture to reflux for 1-2 hours until the solid has dissolved and the reaction is complete (monitored by TLC).
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Workup: Cool the reaction mixture to room temperature. If using base hydrolysis, carefully acidify the solution with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Expected Analytical Characterization
For a researcher synthesizing this compound, the following spectral characteristics would be expected for successful verification.
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¹H NMR (in DMSO-d₆):
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A singlet for the proton at C2 (δ ~8.5-9.0 ppm).
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Aromatic protons on the benzene ring appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted ring.
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A broad singlet for the carboxylic acid proton (δ >12 ppm).
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A broad singlet for the N-H proton of the quinolone tautomer (δ ~11-12 ppm).
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¹³C NMR (in DMSO-d₆):
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A signal for the carboxylic acid carbonyl (C=O) around δ 165-170 ppm.
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A signal for the quinolone carbonyl (C4=O) around δ 175-180 ppm.
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Multiple signals in the aromatic region (δ 110-150 ppm), including a signal for the carbon bearing the bromine (C7) at a characteristic upfield shift.
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FTIR (ATR):
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A very broad O-H stretching band from the carboxylic acid, typically from ~2500-3300 cm⁻¹.
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A sharp, strong C=O stretching peak for the carboxylic acid around 1700-1730 cm⁻¹.
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A C=O stretching peak for the quinolone carbonyl around 1650-1680 cm⁻¹.
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C=C and C=N stretching bands in the 1500-1620 cm⁻¹ region.
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A C-Br stretching band at lower wavenumbers (<700 cm⁻¹).
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Mass Spectrometry (ESI-):
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Expected [M-H]⁻ ion at m/z ~265.9/267.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
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Safety and Handling
Based on aggregated GHS data, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Recommended PPE: Standard laboratory personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
For scientists in drug discovery and neurobiology, this compound serves as a valuable tool and a potential starting point for the development of novel therapeutics targeting the kynurenine pathway. Future work should focus on obtaining precise experimental data for its physicochemical properties and exploring its efficacy and mechanism of action in relevant cellular and in vivo models of neurodegenerative disease.
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